2-Hexanone, 3-(formyloxy)-(9CI)
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Overview
Description
2-Hexanone, 3-(formyloxy)-(9CI) is an organic compound belonging to the ester family. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant fragrances and flavors. 2-Hexanone, 3-(formyloxy)-(9CI) is characterized by its unique chemical structure, which includes a formic acid moiety and an acetylbutyl group. This compound is used in various applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexanone, 3-(formyloxy)-(9CI) can be synthesized through esterification, a reaction between formic acid and 1-acetylbutanol in the presence of a catalyst. The reaction typically involves heating the reactants with a mineral acid catalyst, such as sulfuric acid, to facilitate the formation of the ester and water . Another method involves the use of boron oxide as a reagent for the direct esterification of formic acid with the alcohol .
Industrial Production Methods
In industrial settings, the production of formic acid 1-acetylbutyl ester often involves continuous processes where the reactants are fed into a reactor, and the ester is continuously removed to drive the reaction to completion. This method ensures high yields and purity of the ester product.
Chemical Reactions Analysis
Types of Reactions
2-Hexanone, 3-(formyloxy)-(9CI) undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into formic acid and 1-acetylbutanol in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to produce formic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols and other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or atmospheric oxygen.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Hydrolysis: Formic acid and 1-acetylbutanol.
Oxidation: Formic acid and other oxidized derivatives.
Reduction: Alcohols and reduced esters.
Scientific Research Applications
2-Hexanone, 3-(formyloxy)-(9CI) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of formic acid 1-acetylbutyl ester involves its interaction with molecular targets and pathways. The ester can undergo hydrolysis to release formic acid, which can act as a reducing or oxidizing agent in various biochemical processes . The formic acid moiety can interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
2-Hexanone, 3-(formyloxy)-(9CI) can be compared with other esters such as:
Butyl formate: Similar in structure but lacks the acetyl group.
Ethyl acetate: Commonly used ester with different applications and properties.
Methyl formate: Another formic acid ester with distinct chemical behavior.
2-Hexanone, 3-(formyloxy)-(9CI) is unique due to its specific structure, which imparts different reactivity and applications compared to other esters.
Properties
CAS No. |
151919-56-1 |
---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-oxohexan-3-yl formate |
InChI |
InChI=1S/C7H12O3/c1-3-4-7(6(2)9)10-5-8/h5,7H,3-4H2,1-2H3 |
InChI Key |
OKGFMPDJWVDETF-UHFFFAOYSA-N |
SMILES |
CCCC(C(=O)C)OC=O |
Canonical SMILES |
CCCC(C(=O)C)OC=O |
Synonyms |
2-Hexanone, 3-(formyloxy)- (9CI) |
Origin of Product |
United States |
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